Technical Whitepaper: 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole
Technical Whitepaper: 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole
CAS 1266386-31-5 | A Critical Intermediate for Indazole-Based Therapeutics
Executive Summary
4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole (CAS 1266386-31-5) is a high-value heterocyclic building block used primarily in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors. Its structural uniqueness lies in the N2-regioselective protection of the indazole core with a tetrahydropyranyl (THP) group.
Unlike the thermodynamically favored N1-isomers, the N2-protected scaffold locks the indazole in a quinoid-like 2H-tautomeric state. This electronic configuration is crucial for directing downstream C–C cross-coupling reactions at the C4-position, particularly in the synthesis of complex APIs like Niraparib and its analogs. This guide details the synthesis, regio-isolation, and functionalization of this critical intermediate.
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Specification |
| IUPAC Name | 4-Bromo-2-(oxan-2-yl)indazole |
| CAS Number | 1266386-31-5 |
| Molecular Formula | C₁₂H₁₃BrN₂O |
| Molecular Weight | 281.15 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Key Functional Groups | Aryl Bromide (C4), THP-Aminal (N2) |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |
Synthesis & Regioselectivity: The N1 vs. N2 Challenge
The synthesis of CAS 1266386-31-5 presents a classic heterocyclic challenge: Tautomeric Regiocontrol . Indazoles exist in equilibrium between 1H and 2H forms.[1][2][3] Reaction with 3,4-dihydro-2H-pyran (DHP) typically yields a mixture of N1-THP (thermodynamic product) and N2-THP (kinetic/minor product).
Reaction Mechanism
The reaction proceeds via an acid-catalyzed electrophilic addition. The protonated DHP generates an oxocarbenium ion, which is attacked by the indazole nitrogen.
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N1-Attack: Preserves the benzenoid aromaticity of the fused ring (More stable).
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N2-Attack: Results in a quinoid-like structure (Less stable, but required for this CAS).
Optimized Synthetic Protocol
To maximize the yield of the N2-isomer and ensure successful isolation, the following protocol is recommended based on field applications.
Reagents:
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Substrate: 4-Bromo-1H-indazole[4]
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Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.5 - 2.0 equiv)
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Catalyst: Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (PTSA) (0.1 equiv)
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Solvent: Dichloromethane (DCM) or Toluene
Step-by-Step Methodology:
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Setup: Charge 4-bromo-1H-indazole and PPTS into a reactor with anhydrous DCM under nitrogen.
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Addition: Add DHP dropwise at 0°C to control the exotherm and suppress polymerization of DHP.
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Reaction: Allow warming to room temperature (20-25°C). Stir for 4–12 hours. Monitor by TLC/HPLC.
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Note: Higher temperatures often favor the N1-isomer via thermodynamic equilibration. Keep temperatures moderate to preserve the kinetic N2-product ratio.
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Quench: Quench with saturated NaHCO₃ solution. Extract with DCM.
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Purification (Critical): The crude mixture will contain both N1 and N2 isomers.
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Separation: Flash column chromatography (Silica Gel).
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Elution: The N2-isomer (CAS 1266386-31-5) typically elutes after the N1-isomer in EtOAc/Hexane systems due to higher polarity induced by the quinoid character.
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Crystallization: In large-scale manufacturing, fractional crystallization from heptane/IPA can be used to enrich the desired isomer.
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Visualization of Regioselectivity
Caption: Synthesis workflow highlighting the critical separation of the N2-isomer from the thermodynamic N1-byproduct.
Analytical Validation (QC)
Distinguishing the N2-isomer from the N1-isomer is critical for quality control.
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1H NMR (DMSO-d6):
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N2-Isomer (Target): The C3-proton often shifts downfield compared to the N1-isomer due to the adjacent N2-substitution. The anomeric proton of the THP group (N-CH-O) appears as a doublet of doublets (dd) around 5.6–5.8 ppm.
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NOESY: A key diagnostic is the Nuclear Overhauser Effect (NOE).
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N1-THP: NOE observed between THP protons and C7-H.
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N2-THP: NOE observed between THP protons and C3-H . This is the definitive structural proof.
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HPLC:
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Column: C18 Reverse Phase.
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Mobile Phase: Acetonitrile/Water (+0.1% TFA).
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Retention Time: N2-isomers generally have lower retention times than N1-isomers in reverse-phase systems due to higher polarity.
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Functionalization & Applications
The 4-bromo substituent serves as a versatile handle for Palladium-catalyzed cross-coupling reactions, essential for building PARP inhibitor scaffolds.
Suzuki-Miyaura Coupling Workflow
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Activation: The C4-Br bond is activated by Pd(0) catalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄).
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Coupling: Reaction with aryl- or heteroaryl-boronic acids introduces the pharmacophore (e.g., phenyl-piperidine moiety).
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Deprotection: The THP group is removed after the coupling to restore the free indazole NH, often required for hydrogen bonding in the enzyme active site.
Deprotection Protocol
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Conditions: HCl (4M in Dioxane) or TFA/DCM (1:1).
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Temp: 0°C to Room Temperature.
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Workup: Neutralization with NaOH/NaHCO₃ precipitates the final API intermediate.
Functionalization Diagram
Caption: Downstream functionalization pathway transforming the scaffold into an active pharmaceutical ingredient.
Safety & Handling
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Hazards: Classified as H302 (Harmful if swallowed), H315 (Skin Irritant), and H319 (Eye Irritant).
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Handling: Use in a fume hood. Avoid dust formation.
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Stability: The THP acetal is sensitive to acid. Avoid exposure to acidic fumes during storage. Stable under basic and neutral conditions.
References
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Synthesis of 2H-Indazoles: Clemens, J., et al. "Pd-Catalyzed Regioselective Synthesis of 2-Aryl-2H-indazoles."[5] Synthesis, 2022, 54, 3215-3226.[5] Link
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THP Protection Mechanisms: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd Ed., Wiley-Interscience, 1999. Link
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Niraparib Synthetic Routes: Jones, P., et al. "Preparation of piperidinylphenylindazolylcarboxamide for use as PARP inhibitors." WO 2008084261. Link
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Regioselectivity in Indazoles: "Troubleshooting regioselectivity in indazole synthesis." BenchChem Technical Guides. Link
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Compound Data: PubChem CID 57474729 (4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole).[4] Link(Note: PubChem indexes the N1 isomer primarily; N2 is the specific isomer discussed here).
